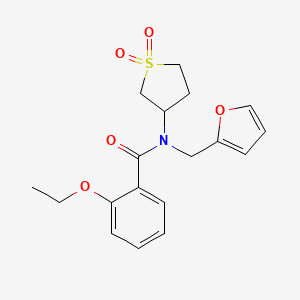![molecular formula C12H15N5O2S B12129617 propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 676632-36-3](/img/structure/B12129617.png)
propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound featuring a triazole ring, a pyridine ring, and a sulfanyl acetate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile precursor under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is often introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine boronic acid or halide.
Attachment of the Sulfanyl Acetate Group: The sulfanyl acetate group can be attached via a nucleophilic substitution reaction, where a thiol group reacts with an acetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
化学反应分析
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group on the triazole ring can be reduced to an amine.
Substitution: The acetate group can be substituted with various nucleophiles to form different esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various esters or amides depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.
Biology
Enzyme Inhibition: The triazole ring is known to interact with various enzymes, potentially inhibiting their activity.
Antimicrobial Activity: The compound may exhibit antimicrobial properties due to its ability to disrupt microbial cell membranes.
Medicine
Drug Development: Its structural features make it a potential candidate for developing new pharmaceuticals, particularly as enzyme inhibitors or antimicrobial agents.
Industry
Agriculture: The compound could be used in the development of new pesticides or herbicides.
Polymer Science: It may be used as a monomer or additive in the synthesis of specialized polymers.
作用机制
The mechanism by which propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, disrupting normal biological functions. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
相似化合物的比较
Similar Compounds
Propan-2-yl {[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate: Similar structure but with a pyridine ring at a different position.
Propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate: Similar structure but with a propanoate group instead of an acetate group.
Uniqueness
Propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and binding properties. This makes it particularly versatile for various applications in chemistry, biology, and medicine.
属性
CAS 编号 |
676632-36-3 |
|---|---|
分子式 |
C12H15N5O2S |
分子量 |
293.35 g/mol |
IUPAC 名称 |
propan-2-yl 2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C12H15N5O2S/c1-8(2)19-10(18)7-20-12-16-15-11(17(12)13)9-3-5-14-6-4-9/h3-6,8H,7,13H2,1-2H3 |
InChI 键 |
JGQZUBUOZBLYEZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)CSC1=NN=C(N1N)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-(2-{4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetylam ino)acetate](/img/structure/B12129535.png)

![2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluor omethyl)phenyl]acetamide](/img/structure/B12129544.png)

![4-ethoxy-N-[(2Z)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12129551.png)
![(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129558.png)
![12-Benzoyl-21-methyl-13,21-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicos-11-en-20-one](/img/structure/B12129572.png)
![(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12129575.png)
![5-[(2,5-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129576.png)
![(4E)-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B12129579.png)
![methyl 5,6-dibromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B12129581.png)


![2-amino-1-(3-chloro-4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129601.png)
